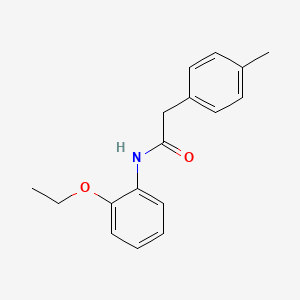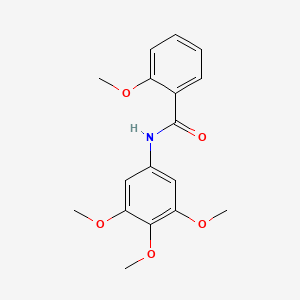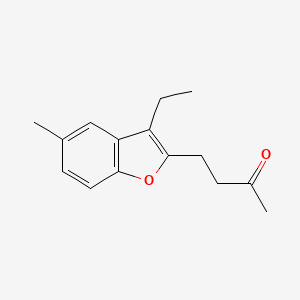
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as DCF or DCFB, is a benzofuran derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess a number of interesting properties, including anti-inflammatory, analgesic, and antioxidant effects. In
Mécanisme D'action
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to exert its effects through a number of different mechanisms. One of the primary mechanisms of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to possess a number of interesting biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of conditions such as arthritis and other inflammatory diseases. N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been found to have antioxidant effects, which may be useful in the prevention of oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to the use of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments. For example, this compound may have potential toxicity issues and may not be suitable for use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of interest is the development of new analogs of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide that may have improved pharmacological properties. Another area of interest is the investigation of the potential applications of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in the treatment of cancer and other diseases. Finally, there is also interest in the development of new methods for the synthesis of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide and related compounds.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be synthesized using a number of different methods, including the reaction of 2,3-dichlorobenzoyl chloride with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid in the presence of a base such as triethylamine. Other methods include the reaction of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid with 2,3-dichloroaniline, or the reaction of 2,3-dichlorobenzoyl chloride with 3,5,6-trimethyl-2-aminobenzofuran.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been found to possess a number of interesting properties, including anti-inflammatory, analgesic, and antioxidant effects. N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to have potential applications in the treatment of cancer, neurological disorders, and other diseases.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-9-7-12-11(3)17(23-15(12)8-10(9)2)18(22)21-14-6-4-5-13(19)16(14)20/h4-8H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEDHSPXKIZRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)

![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)

![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)